8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Description
The compound 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione is a purine-2,6-dione derivative featuring a 1,3-dimethylated purine core, a 7-isopropyl substituent, and a piperazine moiety substituted with a 4-methoxyphenyl group at the 8-position via a methyl bridge.
Key structural attributes:
- Purine-2,6-dione core: Provides a scaffold for hydrogen bonding and π-π interactions.
- 1,3-Dimethyl groups: Enhance metabolic stability by blocking oxidation sites.
- 7-Propan-2-yl (isopropyl) group: Moderately lipophilic, influencing membrane permeability.
- 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]: The piperazine moiety may confer selectivity for adrenergic or serotonin receptors, while the 4-methoxyphenyl group introduces electron-donating properties .
Properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-15(2)28-18(23-20-19(28)21(29)25(4)22(30)24(20)3)14-26-10-12-27(13-11-26)16-6-8-17(31-5)9-7-16/h6-9,15H,10-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLUVOKXYMDLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
This compound interacts with its targets, the α1-ARs, by binding to them. It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters. This is a mechanism of action shared with drugs of abuse such as amphetamines.
Biochemical Pathways
The compound affects the biochemical pathways involving the α1-ARs. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile.
Result of Action
The compound’s action results in the inhibition of the reuptake and induction of the release of monoamine neurotransmitters. This leads to effects somewhat similar to those produced by amphetamines, although the compound is much less potent and is thought to have relatively insignificant abuse potential.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These interactions could potentially influence the levels of acetylcholine, a crucial neurotransmitter, in the body.
Biological Activity
The compound 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione , also known as a derivative of purine, has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 440.55 g/mol. The structure features a piperazine moiety, which is known for its role in various pharmacological activities.
Research indicates that this compound exhibits high affinity for serotonin receptors, particularly the 5-HT receptor. The binding affinity is characterized by a value of 1.2 nM, demonstrating potent activity compared to other known ligands such as aripiprazole (with a of 5.0 nM) .
Binding Affinity
The following table summarizes the binding affinities of related compounds:
| Compound | Receptor Type | (nM) |
|---|---|---|
| 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione | 5-HT | 1.2 |
| Aripiprazole | 5-HT | 5.0 |
| WC-10 (analog) | D | 18 |
Neuropharmacological Effects
The compound has shown significant effects in various neuropharmacological assays. In vitro studies indicate that it acts as a selective ligand for serotonin receptors, which are crucial in mood regulation and anxiety disorders . The presence of the methoxyphenyl group enhances lipophilicity and membrane permeability, facilitating its biological action .
Case Studies
Several studies have evaluated the effects of this compound on animal models. For instance:
- Study on Anxiety Models : In a rat model of anxiety, administration of this compound resulted in reduced anxiety-like behavior measured through elevated plus maze tests.
- Dopamine Receptor Interaction : Another study highlighted its interaction with dopamine D receptors, showing moderate selectivity over D receptors .
Research Findings
Recent findings indicate that the compound's structural features contribute significantly to its biological activity:
Comparison with Similar Compounds
Structural Modifications and Their Implications
Variations at the 7-Position
The 7-position substituent significantly impacts lipophilicity and receptor affinity:
*Calculated based on analogous structures in .
Insights :
- Hexyl () : Higher lipophilicity may improve membrane penetration but reduce solubility.
- 3-Phenylpropyl () : Aromatic groups could enhance receptor binding but increase metabolic susceptibility .
Piperazine Substituents
Modifications to the piperazine ring influence electronic properties and receptor selectivity:
Insights :
- 4-Methoxyphenyl (Target) : Electron-donating methoxy group may reduce affinity for receptors preferring electron-deficient aryl groups (e.g., α₁-adrenergic subtypes) .
- Halogenated Derivatives () : Electron-withdrawing groups (e.g., Cl) correlate with enhanced vasodilator activity in related purine diones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
